

W1131: A Potent STAT3 Inhibitor Driving Ferroptosis in Gastric Cancer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: W1131

Cat. No.: B12390785

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

W1131 is a novel and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in oncogenesis and chemoresistance. This technical guide provides a comprehensive overview of the **W1131** compound, including its chemical structure, physicochemical properties, and its mechanism of action in cancer, with a particular focus on gastric cancer. **W1131** has been demonstrated to suppress tumor growth and overcome chemoresistance by inducing a form of iron-dependent programmed cell death known as ferroptosis. This document details the experimental protocols for key assays used to characterize **W1131**'s activity and presents quantitative data in a structured format.

Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological effects and potential therapeutic applications.

Compound Structure and Properties

W1131 is a small molecule with the chemical formula C₂₃H₁₉N₅O₄ and a molecular weight of 429.44 g/mol ^[1] Its systematic IUPAC name is 5-nitro-N-(4-(7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl)phenyl)furan-2-carboxamide.^[1]

Table 1: Physicochemical Properties of **W1131**

Property	Value	Reference
Chemical Formula	C23H19N5O4	[1]
Molecular Weight	429.44 g/mol	[1]
IUPAC Name	5-nitro-N-(4-(7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl)phenyl)furan-2-carboxamide	[1]
CAS Number	2740522-79-4	[1]
Appearance	Solid	[1]
Purity	>98% (typically)	[1]
Solubility	Soluble in DMSO	[1]
Storage	Store at -20°C for long-term	[1]

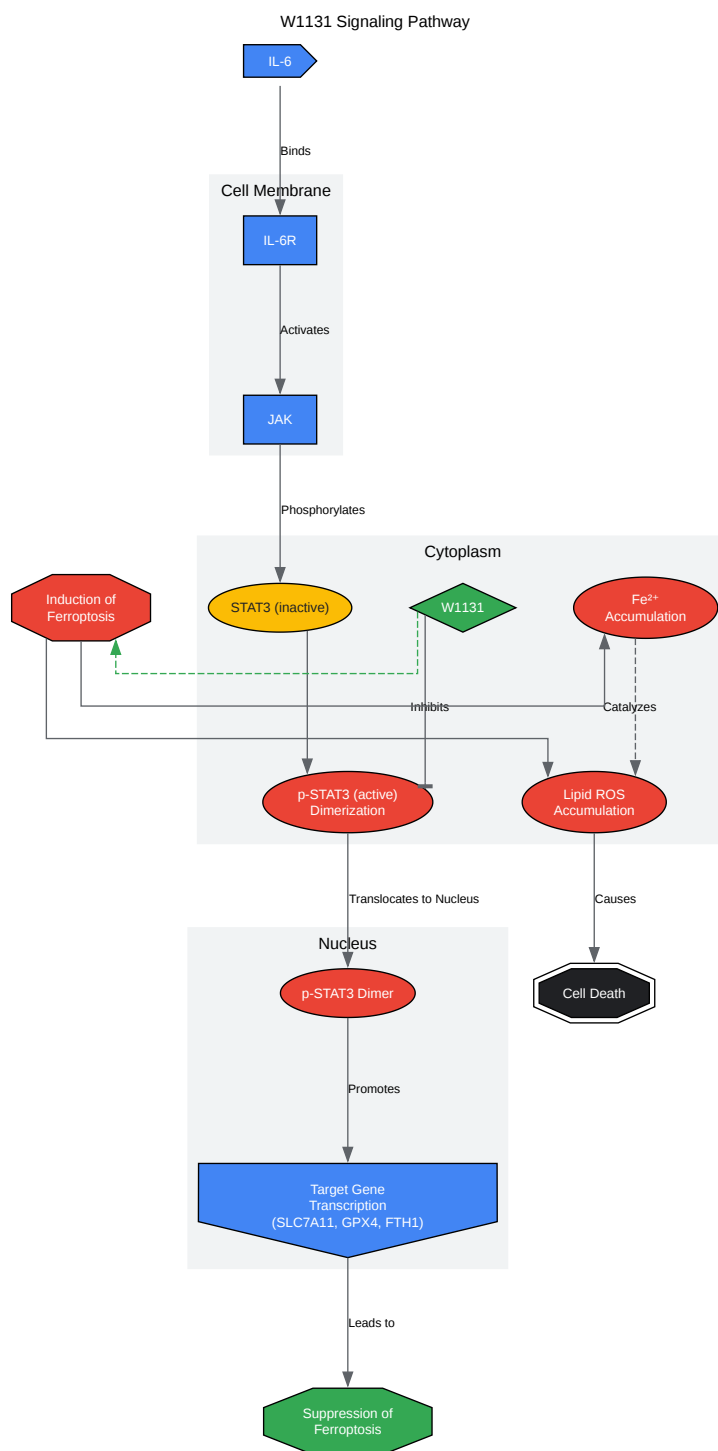
Mechanism of Action: STAT3 Inhibition and Ferroptosis Induction

W1131 exerts its anti-cancer effects primarily through the potent and selective inhibition of STAT3.[2] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. **W1131** has been shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue in a dose-dependent manner, which is crucial for its activation. [2]

A key downstream effect of STAT3 inhibition by **W1131** is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[2] Research has demonstrated that **W1131** treatment leads to the downregulation of key proteins involved in protecting cells from ferroptosis, namely Solute Carrier Family 7 Member 11 (SLC7A11), Glutathione Peroxidase 4 (GPX4), and Ferritin Heavy Chain 1 (FTH1).[2]

Signaling Pathway

The IL-6/JAK/STAT3 signaling pathway is a critical upstream regulator of STAT3 activation. **W1131** intervenes in this pathway by directly inhibiting STAT3, leading to the suppression of its downstream targets and the induction of ferroptosis.



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Caption: **W1131** inhibits STAT3 phosphorylation, leading to the induction of ferroptosis.

Quantitative Data

The following tables summarize the quantitative data regarding the biological activity of **W1131**.

Table 2: In Vitro Efficacy of **W1131** in Gastric Cancer Cells

Assay	Cell Line	Concentration Range	Duration	Effect	Reference
Cell Viability	AGS	0 - 2 μ M	72 hours	Inhibition of cell survival	[2]
Colony Formation	AGS	0 - 2 μ M	3 days	Inhibition of colony formation	[2]
Cell Migration	AGS	0 - 2 μ M	-	Inhibition of cell migration	[2]
Cell Invasion	AGS	0 - 2 μ M	-	Inhibition of cell invasion	[2]
STAT3 Phosphorylation	AGS	0.1 - 3 μ M	24 hours	Inhibition of p-STAT3 (Tyr705)	[2]
Ferroptosis Induction	Gastric Cancer Cells	1 μ M	48 hours	Suppression of GPX4, SLC7A11, FTH1	[2]

Table 3: In Vivo Efficacy of **W1131** in a Gastric Cancer Xenograft Model

Animal Model	Treatment	Dosage	Administration Route	Duration	Effect	Reference
MGC803 Subcutaneous Xenograft	W1131	3 mg/kg and 10 mg/kg	Intraperitoneal (i.p.)	Once daily for 2 weeks	Dose-dependent tumor growth inhibition	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the **W1131** compound.

Cell Viability Assay (WST-1 Assay)

This protocol is adapted from standard WST-1 assay procedures and the concentrations used in **W1131** research.

- **Cell Seeding:** Seed gastric cancer cells (e.g., AGS) in a 96-well plate at a density of 5×10^3 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Treatment:** Prepare serial dilutions of **W1131** in culture medium. Replace the medium in each well with 100 μ L of medium containing the desired concentration of **W1131** (e.g., 0, 0.5, 1, 2, 5, 10 μ M). Include a vehicle control (DMSO) at the same final concentration as in the highest **W1131** treatment.
- **Incubation:** Incubate the plate for 72 hours at 37°C and 5% CO₂.
- **WST-1 Reagent Addition:** Add 10 μ L of WST-1 reagent to each well.
- **Final Incubation:** Incubate the plate for 1-4 hours at 37°C and 5% CO₂.
- **Absorbance Measurement:** Shake the plate for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for STAT3 Phosphorylation

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) and total STAT3.

- Cell Lysis: Plate gastric cancer cells and treat with various concentrations of **W1131** for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
- SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Wash the membrane with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol outlines the establishment and treatment of a gastric cancer xenograft model.

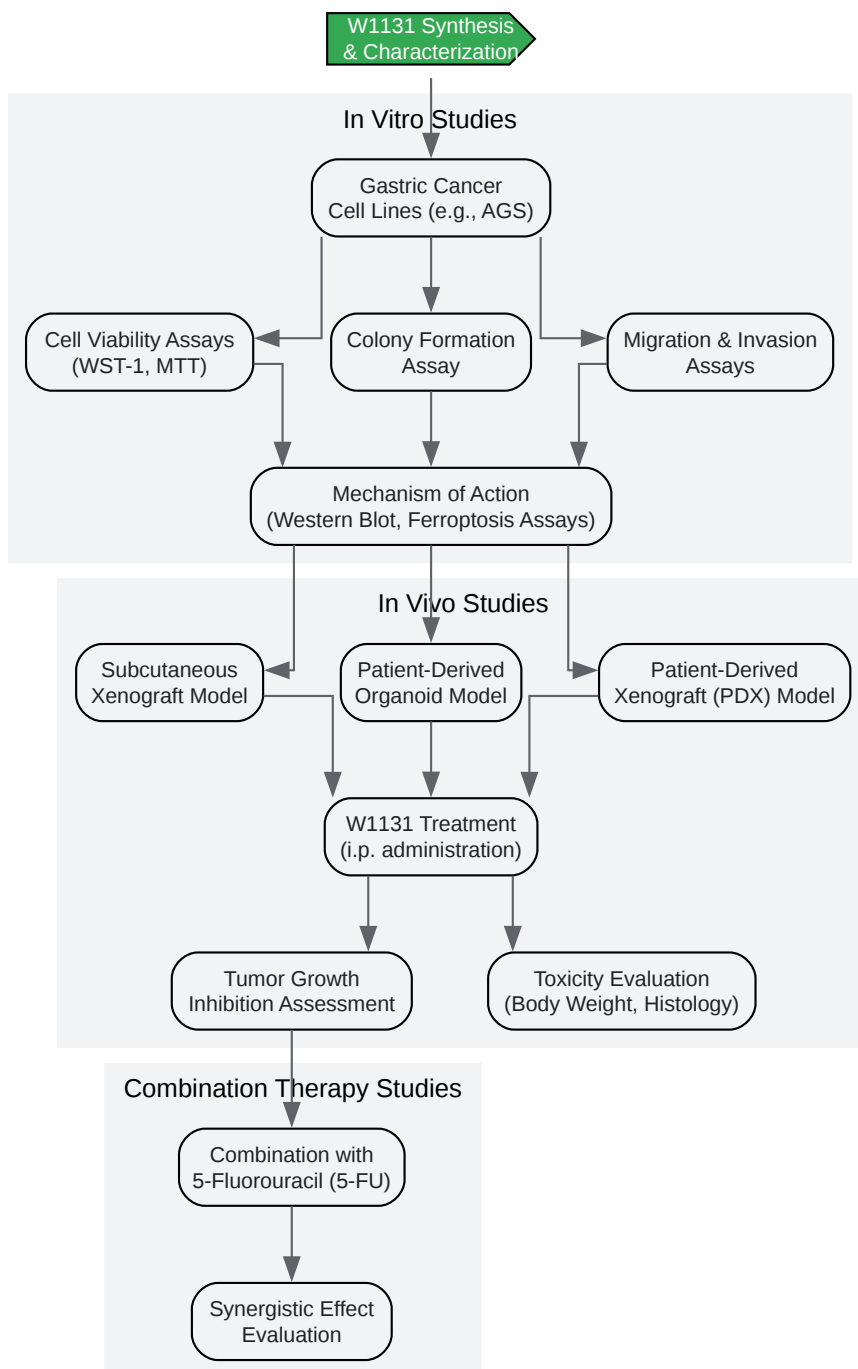
- Animal Model: Use 4-6 week old female BALB/c nude mice.

- Tumor Cell Implantation: Subcutaneously inject 5×10^6 MGC803 gastric cancer cells suspended in 100 μL of PBS into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{length} \times \text{width}^2)/2$.
- Treatment Initiation: When tumors reach an average volume of 100-150 mm^3 , randomize the mice into control and treatment groups.
- Compound Administration: Administer **W1131** intraperitoneally (i.p.) once daily at doses of 3 mg/kg and 10 mg/kg for 14 consecutive days. The control group should receive the vehicle solution.
- Endpoint: Monitor tumor volume and body weight throughout the study. At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of **W1131**.

W1131 Preclinical Evaluation Workflow

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Caption: A streamlined workflow for the preclinical assessment of **W1131**.

Conclusion

W1131 is a promising STAT3 inhibitor with a novel mechanism of action involving the induction of ferroptosis in cancer cells. Its demonstrated efficacy in preclinical models of gastric cancer, both as a monotherapy and in combination with standard chemotherapy, highlights its potential as a valuable therapeutic agent. The data and protocols presented in this technical guide provide a solid foundation for further research and development of **W1131** for the treatment of gastric cancer and potentially other malignancies characterized by aberrant STAT3 signaling. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as long-term toxicity studies, will be crucial for its clinical translation.

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- To cite this document: BenchChem. [W1131: A Potent STAT3 Inhibitor Driving Ferroptosis in Gastric Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390785#w1131-compound-structure-and-properties]

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